molecular formula C9H17NO2 B1593465 Methyl 3-piperidin-1-ylpropanoate CAS No. 23573-93-5

Methyl 3-piperidin-1-ylpropanoate

Cat. No. B1593465
CAS RN: 23573-93-5
M. Wt: 171.24 g/mol
InChI Key: ANAJGIRVGQSWEN-UHFFFAOYSA-N
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Description

“Methyl 3-piperidin-1-ylpropanoate” is a chemical compound with the molecular formula C9H17NO2 . It is used for research and development purposes .


Synthesis Analysis

Piperidine derivatives, such as “Methyl 3-piperidin-1-ylpropanoate”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The synthesis of piperidine-containing compounds is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “Methyl 3-piperidin-1-ylpropanoate” consists of nine carbon atoms ©, seventeen hydrogen atoms (H), one nitrogen atom (N), and two oxygen atoms (O), giving it the molecular formula C9H17NO2 . The molecular weight of this compound is 171.24 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-piperidin-1-ylpropanoate” has a molecular weight of 171.24 g/mol . It has a topological polar surface area of 29.5 Ų and a complexity of 142 . The compound has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Pharmacodynamics of Tolperisone

Tolperisone is a derivative closely related to Methyl 3-piperidin-1-ylpropanoate, used as a centrally acting muscle relaxant. It has been in clinical practice for over forty years, primarily for treating pathologically elevated skeletal muscle tone (spasticity) and related pains of various origins. Recent studies have highlighted its action on sodium and calcium channels, contributing to its muscle relaxant properties (Tekes, 2014).

Anticonvulsant and Antinociceptive Activities

Research on 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, structurally related to Methyl 3-piperidin-1-ylpropanoate, has led to the development of new hybrid anticonvulsants. These compounds have shown broad spectra of activity in preclinical seizure models, with potential therapeutic applications for epilepsy and tonic pain management (Kamiński et al., 2016).

Corrosion Inhibition Studies

Methyl 3-piperidin-1-ylpropanoate and its derivatives have been evaluated for their corrosion inhibition properties on metals, particularly iron. Quantum chemical calculations and molecular dynamics simulations have provided insights into the adsorption behaviors and inhibition efficiencies of these compounds, offering potential applications in material protection and preservation (Kaya et al., 2016).

Neuroinflammation Imaging

In the field of neurology, compounds structurally related to Methyl 3-piperidin-1-ylpropanoate have been developed for imaging reactive microglia and neuroinflammation using PET radiotracers. This research aids in understanding the immune environment in central nervous system malignancies and monitoring neuroinflammatory effects of various diseases and treatments (Horti et al., 2019).

Safety And Hazards

“Methyl 3-piperidin-1-ylpropanoate” should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. The use of suitable protective clothing and non-sparking tools is recommended. It is advised to prevent fire caused by electrostatic discharge steam .

properties

IUPAC Name

methyl 3-piperidin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)5-8-10-6-3-2-4-7-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAJGIRVGQSWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340687
Record name methyl 3-piperidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-piperidin-1-ylpropanoate

CAS RN

23573-93-5
Record name methyl 3-piperidin-1-ylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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